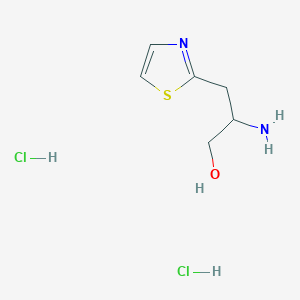

2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

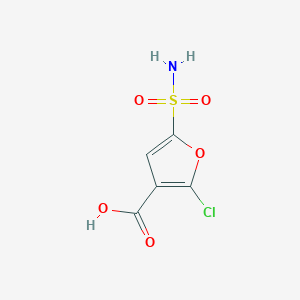

2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride is an organic compound that belongs to the class of aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . It has a molecular weight of 231.15 .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H10N2OS.2ClH/c7-5 (3-9)1-6-2-8-4-10-6;;/h2,4-5,9H,1,3,7H2;2*1H . This indicates the presence of a thiazole ring, an amino group, and a hydroxyl group in the molecule. Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 231.15 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the literature I retrieved.Aplicaciones Científicas De Investigación

Corrosion Inhibition

2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride and related derivatives have been studied for their effectiveness in inhibiting corrosion. Quantum chemical parameters and molecular dynamics simulations have been employed to investigate their interactions with metal surfaces, particularly iron, and their potential as corrosion inhibitors (Kaya et al., 2016).

Synthesis of Novel Compounds

This compound has been utilized in the synthesis of various novel compounds, including derivatives with significant biological activities. For instance, its role in the synthesis of compounds structurally related to anti-ischemic drugs has been documented, highlighting its potential in medicinal chemistry (Volovenko et al., 2001).

Antimicrobial Applications

Research has explored the antimicrobial properties of compounds derived from this compound. These derivatives have been incorporated into polymers and polymer composites, demonstrating significant antimicrobial activity. This suggests potential applications in developing antimicrobial coatings and materials (El‐Wahab et al., 2014).

Chemical Reactivity and Synthesis

The compound has been a subject of interest in studies focused on understanding its reactivity and potential in chemical synthesis. Its use in various alkylation and ring closure reactions has been investigated, contributing to the generation of a structurally diverse library of compounds (Roman, 2013).

Safety and Hazards

The safety information available indicates that 2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

The presence of the amino group (-NH2) and the hydroxyl group (-OH) in the compound suggests that it might be involved in hydrogen bonding interactions with its biological targets. These groups could potentially interact with various enzymes or receptors in the body, influencing their activity .

As for the pharmacokinetics, the compound’s bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transporters in the body. The compound’s dihydrochloride form suggests that it might be more soluble in water, which could potentially enhance its absorption and distribution in the body .

The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances in the body. For example, changes in pH could affect the compound’s ionization state, potentially influencing its absorption, distribution, metabolism, and excretion .

Propiedades

IUPAC Name |

2-amino-3-(1,3-thiazol-2-yl)propan-1-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS.2ClH/c7-5(4-9)3-6-8-1-2-10-6;;/h1-2,5,9H,3-4,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCFDXMRBOFMNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CC(CO)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-1-(3-chlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2562631.png)

![[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2562634.png)

![8-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2562635.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone](/img/structure/B2562638.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2562646.png)

![N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide](/img/structure/B2562650.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2562653.png)